Chlorpromazine N-oxide Chlorpromazine N-oxide Chlorpromazine N-oxide is an organochlorine compound that is chlorpromazine in which the acyclic tertiary amino group has been converted into the corresponding N-oxide. It has a role as a metabolite. It is an organochlorine compound, a member of phenothiazines and a tertiary amine oxide. It is functionally related to a chlorpromazine.
Brand Name: Vulcanchem
CAS No.: 1672-76-0
VCID: VC21331869
InChI: InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3
SMILES: C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-]
Molecular Formula: C17H19ClN2OS
Molecular Weight: 334.9 g/mol

Chlorpromazine N-oxide

CAS No.: 1672-76-0

VCID: VC21331869

Molecular Formula: C17H19ClN2OS

Molecular Weight: 334.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Chlorpromazine N-oxide - 1672-76-0

Description

Molecular Formula and Weight

  • Molecular Formula: C17H19ClN2OS

  • Molecular Weight: 334.9 g/mol .

Structural Characteristics

Chlorpromazine N-oxide is an organochlorine compound in which the tertiary amino group of chlorpromazine has been oxidized to form an N-oxide. This modification alters its physicochemical properties and potentially its biological activity.

PropertyDetails
Chemical ClassPhenothiazine derivative
Functional GroupsTertiary amine oxide, chlorine
Related CompoundChlorpromazine

Synthesis and Derivation

Chlorpromazine N-oxide is synthesized through the oxidation of chlorpromazine using specific oxidizing agents. The reaction typically involves the introduction of an oxygen atom to the nitrogen group without altering the phenothiazine core structure .

Synthetic Pathway

The oxidation process may involve:

  • Starting Material: Chlorpromazine.

  • Oxidizing Agent: Commonly used agents include peracids or hydrogen peroxide.

  • Reaction Conditions: Controlled temperature and pH to ensure selective oxidation.

Pharmacological Role

Chlorpromazine N-oxide is primarily studied as a metabolite of chlorpromazine. It belongs to the phenothiazine family and retains structural similarities with its parent compound, suggesting potential pharmacological activity .

Potential Roles:

  • Metabolite: It may contribute to or alter the pharmacokinetics of chlorpromazine in vivo.

  • Receptor Interaction: While specific receptor interactions are not well-documented, it may exhibit modified binding affinities compared to chlorpromazine.

Medicinal Chemistry

Chlorpromazine N-oxide is being explored for its role in drug metabolism and its potential therapeutic applications:

  • Drug Metabolism Studies: Understanding how chlorpromazine is metabolized into active or inactive derivatives.

  • Structure-Activity Relationship (SAR): Investigating how the N-oxide group influences biological activity compared to chlorpromazine .

Toxicology

The compound's safety profile remains under-researched, but it is essential to evaluate its toxicity independently from chlorpromazine due to structural differences.

Comparison with Chlorpromazine

PropertyChlorpromazineChlorpromazine N-oxide
Molecular Weight318.86 g/mol334.9 g/mol
Functional GroupTertiary amineTertiary amine oxide
Pharmacological ActivityDopamine antagonistUnder investigation
Metabolite RoleParent compoundMetabolite
CAS No. 1672-76-0
Product Name Chlorpromazine N-oxide
Molecular Formula C17H19ClN2OS
Molecular Weight 334.9 g/mol
IUPAC Name 3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide
Standard InChI InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3
Standard InChIKey LFDFWIIFGRXCFR-UHFFFAOYSA-N
SMILES C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-]
Canonical SMILES C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-]
Purity > 95%
Quantity Milligrams-Grams
Synonyms chlorpromazine N-oxide
PubChem Compound 443037
Last Modified Apr 15 2024

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